2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

Description

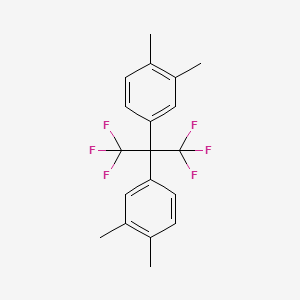

2,2-Bis(3,4-dimethylphenyl)hexafluoropropane is an organic compound with the molecular formula C19H18F6. It is known for its unique chemical structure, which includes two 3,4-dimethylphenyl groups attached to a hexafluoropropane core. This compound is often used in the synthesis of high-value industrial chemicals and materials due to its stability and reactivity .

Propriétés

IUPAC Name |

4-[2-(3,4-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F6/c1-11-5-7-15(9-13(11)3)17(18(20,21)22,19(23,24)25)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFKFHJEFMLTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)C)(C(F)(F)F)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070302 | |

| Record name | 1,1'-(2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene)bis(3,4-dimethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65294-20-4 | |

| Record name | 1,1′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethylbenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65294-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(3,4-dixylyl)hexafluoro propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065294204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-(2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene)bis(3,4-dimethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethylbenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-BIS(3,4-DIXYLYL)HEXAFLUORO PROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2YCH6D3G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane typically involves the reaction of 3,4-dimethylphenyl groups with hexafluoropropane. One common method includes the use of a metal ion catalyst and a promoter in a suitable solvent. The reaction mixture is injected into a reactor at a controlled rate while introducing pure oxygen simultaneously. This process ensures high yield and purity of the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for efficiency and scalability. The process involves continuous reactions under controlled conditions to ensure safety and product quality. The use of advanced catalysts and promoters enhances the reaction rate and yield, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Synthesis

Precursor for Polyimides and Fluorinated Compounds

This compound serves as a crucial precursor in the synthesis of high-value polyimides and other fluorinated compounds. Polyimides are known for their thermal stability and mechanical properties, making them suitable for aerospace and automotive applications .

Table 1: Key Synthesis Applications

| Application Type | Description |

|---|---|

| Polyimide Synthesis | Used to create high-performance polymers with excellent thermal stability. |

| Fluorinated Compounds | Acts as a precursor for various fluorinated materials used in specialized applications. |

Biological Applications

Biochemical Assays

Due to its stability and reactivity, this compound is utilized in biochemical assays. It can enhance the reliability of results in various biological studies by serving as a stabilizing agent.

Drug Delivery Systems

Research is ongoing into its potential use in drug delivery systems, where it may improve the stability and efficacy of pharmaceutical formulations .

Industrial Applications

Advanced Coatings

The compound is integral in formulating high-performance coatings that resist solvents and chemicals. These coatings are essential for protective applications in industries such as manufacturing and construction .

Table 2: Industrial Uses

| Industry | Application |

|---|---|

| Aerospace | Used in coatings for aircraft components due to durability. |

| Electronics | Serves as a dielectric material in capacitors, enhancing performance. |

Thermal Stability Studies

Evaluation of Material Performance

In polymer science, this compound plays a critical role in evaluating the thermal stability of materials. Researchers use it to understand how additives can enhance performance under heat exposure .

Electronics Manufacturing

Dielectric Materials

In electronics, it is employed as a dielectric material in capacitors, contributing to improved performance and reliability in electronic devices. Its excellent thermal stability makes it ideal for high-temperature applications .

Case Study 1: Polyimide Development

A study demonstrated that incorporating this compound into polyimide formulations significantly improved thermal stability compared to traditional polyimides. The resulting materials exhibited enhanced mechanical properties under elevated temperatures.

Case Study 2: Coating Formulations

Research conducted on protective coatings showed that formulations containing this compound provided superior resistance to chemical degradation when exposed to harsh solvents, outperforming standard coatings.

Mécanisme D'action

The mechanism of action of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane involves its interaction with molecular targets through its fluorinated core and phenyl groups. These interactions can lead to the stabilization of reactive intermediates and the formation of stable products. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry .

Comparaison Avec Des Composés Similaires

2,2-Bis(4-hydroxyphenyl)hexafluoropropane: Known for its use in the production of polycarbonates and epoxy resins.

2,2-Bis(3,5-dimethylphenyl)hexafluoropropane: Used in the synthesis of specialized polymers and materials.

Uniqueness: 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane stands out due to its specific substitution pattern on the phenyl rings, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high thermal and oxidative stability .

Activité Biologique

2,2-Bis(3,4-dimethylphenyl)hexafluoropropane (CAS Number: 65294-20-4) is a synthetic compound notable for its unique chemical structure and potential applications across various scientific fields. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₉H₁₈F₆

- Molecular Weight : 360.34 g/mol

- Melting Point : 78 °C

This compound is primarily used as a precursor in the synthesis of fluorinated polymers and materials due to its thermal stability and chemical resistance .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its interactions with cellular components, potential therapeutic applications, and effects on different biological systems.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its structure allows it to interact with specific biomolecules, potentially modulating enzyme activities or receptor functions. Such interactions could lead to alterations in signaling pathways that affect cellular behavior .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds related to or derived from this compound. For instance, related compounds have shown dose-dependent cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HepG2 | 30 |

| Compound B | CCF-STTG1 | 54 |

| Doxorubicin | HepG2 | 14.33 |

Such findings suggest that derivatives of this compound may possess significant antitumor properties and warrant further exploration .

Antimicrobial Activity

Another area of interest is the antimicrobial activity demonstrated by certain derivatives of this compound. In vitro studies have reported effective inhibition against several bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| MRSA | 3.36 |

| Pseudomonas aeruginosa | 1.67 |

| Bacillus subtilis | 9.70 |

These results indicate that compounds related to this compound may serve as potential candidates for developing new antimicrobial agents.

Other Biological Effects

Research has also suggested possible roles in modulating metabolic pathways. Some studies indicate that compounds with similar structures can inhibit specific enzymes involved in carbohydrate metabolism, which could have implications for diabetes management:

| Enzyme | IC50 (μM) |

|---|---|

| α-Glucosidase | 36.64 |

This suggests a potential application in managing postprandial blood glucose levels through enzyme inhibition .

Case Studies

Several case studies have documented the biological activities of compounds related to this compound:

-

Case Study on Antitumor Activity :

- Researchers evaluated the cytotoxic effects of a derivative on HepG2 cells. The study found a significant reduction in cell viability at concentrations above 30 μM, indicating strong antitumor potential.

-

Study on Antimicrobial Properties :

- A series of derivatives were tested against MRSA and other pathogens. Results showed that certain modifications enhanced antimicrobial efficacy significantly compared to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for incorporating 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane into polyimide backbones?

- Methodological Answer : The compound is typically copolymerized with fluorinated dianhydrides (e.g., 6FDA) via a two-step thermal or chemical imidization process. For example, in polyimide synthesis, equimolar ratios of the diamine monomer and dianhydride are dissolved in polar aprotic solvents (e.g., NMP or DMAc) under nitrogen. The polyamic acid precursor is cyclized at 250–300°C to form the imide structure. Adjusting stoichiometry and curing conditions (e.g., stepwise heating) optimizes molecular weight and film properties .

Q. How can researchers ensure the purity and structural integrity of this compound prior to polymerization?

- Methodological Answer : Purity is validated via HPLC (≥99.5% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, FTIR). Metal ion contamination (<1 ppm) is quantified using ICP-MS, critical for electronics-grade applications. Recrystallization in ethanol or acetonitrile improves crystallinity, while TGA confirms thermal stability up to 300°C .

Q. What are the best practices for preparing stable solutions of this monomer for polymerization?

- Methodological Answer : Dissolve the compound in anhydrous DMAc or NMP under inert gas to prevent hydrolysis. Filter through 0.2 µm PTFE membranes to remove particulates. Standard solutions (10–20 wt%) are stored at −20°C in amber vials to mitigate UV degradation. Pre-drying monomers at 80°C under vacuum for 24 hours eliminates residual moisture .

Advanced Research Questions

Q. How do fluorinated substituents in this compound influence the coefficient of thermal expansion (CTE) of polyimides?

- Methodological Answer : The hexafluoropropane group reduces CTE by enhancing chain rigidity and reducing free volume. For instance, polyimides synthesized with this monomer and 6FDA exhibit CTE values of 33.9 ppm/K, but blending with rigid diamines (e.g., TFDB) lowers CTE to <20 ppm/K. Dynamic mechanical analysis (DMA) and X-ray diffraction correlate CTE with backbone packing efficiency .

Q. How can researchers reconcile conflicting reports on glass transition temperatures (Tg) in fluorinated polyimides derived from this monomer?

- Methodological Answer : Discrepancies arise from variations in imidization completeness and comonomer selection. For example, using 4,4′-oxydianiline (ODA) as a comonomer increases Tg to >400°C due to enhanced chain rigidity, whereas higher fluorinated content reduces Tg by 50°C. Differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) and post-curing at 300°C standardizes Tg measurements .

Q. What strategies mitigate trade-offs between optical transparency and thermal stability in polyimides incorporating this monomer?

- Methodological Answer : Hybrid systems with polyhedral oligomeric silsesquioxane (POSS) nanoparticles (1–5 wt%) improve transparency (>80% at 400 nm) while maintaining Tg >300°C. Solvent casting with optimized annealing (e.g., 250°C for 2 hours) reduces crystallinity, as confirmed by XRD. UV-Vis spectroscopy and ellipsometry quantify transparency and refractive index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.